

# Technical Monograph: D,L-Homotryptophan

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## Compound of Interest

Compound Name: *D,L-Homotryptophan*

CAS No.: 26988-87-4

Cat. No.: B043797

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Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications

## Executive Summary & Core Identity

**D,L-Homotryptophan** is a non-proteinogenic amino acid and a structural homolog of Tryptophan.<sup>[1]</sup> Distinguished by the insertion of a methylene group (-CH<sub>2</sub>-) into the side chain, it functions as a critical building block in peptide mimetics and drug discovery. Its primary utility lies in conferring protease resistance and altering the conformational space of bioactive peptides without abolishing receptor recognition.

## Chemical Registry & Identifiers

The chemical identity of **D,L-Homotryptophan** is frequently referenced under two primary CAS registry numbers depending on the specific cataloging authority and salt form context.

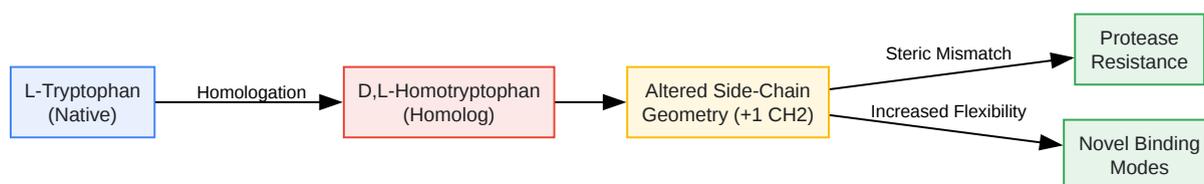
Parameter	Technical Specification
Primary CAS Number	26988-87-4 (Free Acid, Racemic)
Secondary CAS Number	6245-92-7 (Often cited in specific chemical catalogs)
IUPAC Name	2-Amino-4-(1H-indol-3-yl)butanoic acid
Chemical Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	218.25 g/mol
Stereochemistry	Racemic mixture (50:50 D/L)
Smiles	NC(CCC1c[nH]c2ccccc12)C(=O)O

## Structural Logic & Functional Significance

The structural deviation from L-Tryptophan is minimal yet functionally profound. By extending the side chain length from a propanoic acid backbone (in Tryptophan) to a butanoic acid backbone (in Homotryptophan), the distance between the indole pharmacophore and the peptide backbone is increased by approximately 1.54 Å.

## Mechanistic Impact on Drug Design

- Protease Stability:** The homologation prevents standard proteases (e.g., chymotrypsin) from effectively recognizing the scissile bond, enhancing the biological half-life of peptides containing this residue.
- Conformational Flexibility:** The additional methylene group introduces an extra rotatable bond, allowing the indole ring to access binding pockets that are sterically occluded for native Tryptophan.



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Figure 1: Structural relationship and functional consequences of replacing Tryptophan with Homotryptophan in peptide design.

## Synthesis Protocol: The Modified Sorensen Method

The most robust route for synthesizing **D,L-Homotryptophan** involves the alkylation of a malonate precursor. This method is preferred over enzymatic routes for the racemic mixture due to scalability and cost-efficiency.

### Reagents Required[4][5][6][7]

- Precursor: Indole-3-ethanol (Tryptophol)[2]
- Alkylation Agent: Diethyl acetamidomalonate (DEAM)
- Base: Sodium Ethoxide (NaOEt)[3]
- Halogenating Agent: Phosphorus Tribromide (PBr<sub>3</sub>) or Tosyl Chloride (TsCl)

### Step-by-Step Methodology

#### Phase 1: Activation of the Indole Side Chain

To couple the indole moiety to the amino acid backbone, the hydroxyl group of tryptophol must be converted into a good leaving group.

- Reaction: Dissolve Indole-3-ethanol (1.0 eq) in anhydrous ether/DCM.
- Addition: Add PBr<sub>3</sub> (0.33 eq) dropwise at 0°C under nitrogen atmosphere.
- Workup: Stir for 3 hours, quench with bicarbonate, and extract Indole-3-ethyl bromide.
  - Note: Indole-3-ethyl bromide is unstable; use immediately or store at -20°C.

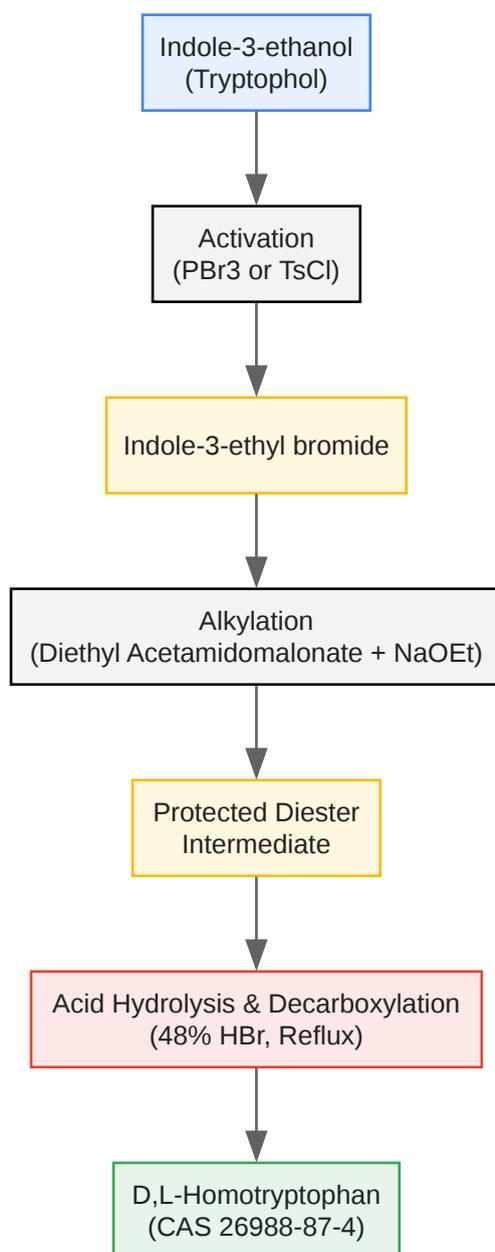
#### Phase 2: Malonate Alkylation (The Sorensen Step)

- Deprotonation: In a separate vessel, dissolve Diethyl acetamidomalonate (1.1 eq) in absolute ethanol containing NaOEt (1.1 eq). Stir for 30 min to generate the enolate anion.

- Coupling: Add the Indole-3-ethyl bromide solution slowly to the enolate mixture. Reflux for 6–12 hours.
- Observation: Formation of a precipitate (NaBr) indicates reaction progress.
- Isolation: Evaporate solvent, wash with water, and recrystallize the intermediate diester.

### Phase 3: Hydrolysis and Decarboxylation[3]

- Hydrolysis: Reflux the intermediate in 48% HBr or 6M HCl for 4–6 hours. This removes the acetyl protecting group and hydrolyzes the ethyl esters.
- Decarboxylation: Continued heating promotes the loss of CO<sub>2</sub> from the gem-dicarboxylic acid intermediate.
- Purification: Adjust pH to the isoelectric point (~pH 6.0) with NH<sub>4</sub>OH.[1] **D,L-Homotryptophan** precipitates as a white/off-white solid.



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Figure 2: Synthetic workflow for **D,L-Homotryptophan** via the acetamidomalonnate route.

## Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated against the following parameters.

Method	Expected Signal / Result
$^1\text{H}$ NMR (DMSO- $d_6$ )	Indole protons: 6.9–7.6 ppm (multiplet). NH: ~10.8 ppm (broad singlet). Alpha-H: ~3.4 ppm (triplet). Side chain (-CH <sub>2</sub> -CH <sub>2</sub> -): Distinct multiplets at 2.0–2.8 ppm (distinguishing it from Trp).
Mass Spectrometry	[M+H] <sup>+</sup> : 219.25 m/z. [M-H] <sup>-</sup> : 217.25 m/z.
Melting Point	308°C (Decomposition).[4] Note: High MP is characteristic of zwitterionic amino acids.
Solubility	Soluble in dilute acid/base; sparingly soluble in water/ethanol; insoluble in ether.

## Applications in Drug Development

### Peptide Engineering & Stability

The primary application of **D,L-Homotryptophan** is in the synthesis of peptide analogs. By replacing L-Tryptophan with **D,L-Homotryptophan**, researchers can scan for:

- **Stereochemical Preference:** Using the racemic mixture in initial screens allows simultaneous probing of D- and L- configurations if the assay is non-stereospecific or if separation follows synthesis.
- **Metabolic Stability:** The "homo" modification renders the peptide bond resistant to cleavage by chymotrypsin-like enzymes, which require specific distance constraints between the aromatic ring and the carbonyl carbon.

### Precursor for Alkaloid Synthesis

**D,L-Homotryptophan** serves as a precursor for  $\beta$ -carboline derivatives and other indole alkaloids. The extended chain allows for the formation of six-membered rings (piperidine fused to indole) via Pictet-Spengler cyclization, accessing a different chemical space than the five-membered rings derived from Tryptophan.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4153394, alpha-Amino-1H-indole-3-butanoic acid. Retrieved from [[Link](#)]
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## Sources

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- To cite this document: BenchChem. [Technical Monograph: D,L-Homotryptophan]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043797#d-l-homotryptophan-cas-number>]

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